4-Bromobenzyl 2-(benzoylamino)benzoate
Description
4-Bromobenzyl 2-(benzoylamino)benzoate (CAS: 516466-80-1) is a benzoate ester derivative characterized by a 4-bromobenzyl group and a 2-(benzoylamino)benzoate moiety. This compound is synthesized via esterification reactions involving benzoylamino-substituted benzoic acid derivatives and 4-bromobenzyl alcohol, as inferred from analogous protocols for related esters .
Properties
Molecular Formula |
C21H16BrNO3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2-benzamidobenzoate |
InChI |
InChI=1S/C21H16BrNO3/c22-17-12-10-15(11-13-17)14-26-21(25)18-8-4-5-9-19(18)23-20(24)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24) |
InChI Key |
IIFGSRSPFHCBPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Note: pKa values are reported only for select compounds in .
Key Observations:
Introduction of a cyanamido group in the acetamide derivative (compound 59 ) correlates with a higher pKa (6.878), suggesting stronger acidity compared to analogs with hydroxymethyl (pKa 5.208) or amino groups (pKa 5.411). This may enhance interactions with biological targets.
Ester Group Influence: Ethyl 4-(benzoylamino)benzoate lacks the bromine atom, resulting in lower molecular weight and reduced lipophilicity. This likely limits its utility in applications requiring halogen-mediated reactivity (e.g., Suzuki coupling).
Synthetic Pathways: this compound and its analogs are typically synthesized via esterification or amidation reactions. For example, thiosemicarbazide derivatives (e.g., compound 3 ) are prepared via prolonged reflux with NaOH, a harsher condition than those required for ester formation.
Safety and Handling: While direct toxicological data for this compound is unavailable, related brominated compounds (e.g., 4-(bromomethyl)benzaldehyde ) require stringent safety measures, including eye/flush protocols and protective equipment. This suggests similar precautions are advisable for the target compound.
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